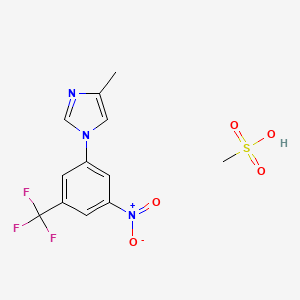

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate

Description

Properties

IUPAC Name |

methanesulfonic acid;4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2.CH4O3S/c1-7-5-16(6-15-7)9-2-8(11(12,13)14)3-10(4-9)17(18)19;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFANUCZIZGFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-].CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by the introduction of the trifluoromethyl group. The imidazole ring is then constructed through a cyclization reaction. The final step involves the sulfonation of the imidazole derivative to obtain the methanesulfonate salt .

Industrial Production Methods

Industrial production of this compound often employs high-energy reactions and the use of transition metal catalysts to ensure high yields and purity. The process may involve hydrogenation in the presence of a transition metal catalyst, such as palladium, in a suitable polar solvent .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using hydrogen in the presence of a transition metal catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, transition metal catalysts (e.g., palladium), and polar solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and receptors.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require further investigation to fully understand .

Comparison with Similar Compounds

Chemical Profile :

- IUPAC Name : 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate

- CAS Number : 917391-29-8

- Molecular Formula : C₁₂H₁₂F₃N₃O₅S

- Molecular Weight : 367.3 g/mol

- Key Features: A nitro (-NO₂) group at the 3-position of the phenyl ring. A trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. Methanesulfonate counterion enhancing solubility .

Synthesis : Produced via reduction of the nitro group in 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole (CAS 916975-92-3) using hydrogen and a transition metal catalyst, followed by salt formation with methanesulfonic acid .

It is supplied as a stable, high-purity (>98%) compound in DMSO or aqueous solutions for biochemical assays .

Comparison with Structurally Similar Imidazole Derivatives

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogous imidazoles:

Substituent Effects on Properties

- In contrast, electron-donating groups (e.g., furan in ) increase electron density, altering reactivity and solubility.

- Lipophilicity and Bioavailability: The -CF₃ group improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., diphenyl derivatives in ) . Methanesulfonate counterion increases aqueous solubility, critical for in vitro assays, whereas the base form (CAS 916975-92-3) may require DMSO for dissolution .

Synthetic Complexity :

- The target compound’s synthesis involves nitro reduction and salt formation, which adds steps compared to simpler imidazoles (e.g., furan derivatives synthesized via one-pot cyclization ).

Biological Activity

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate, also known by its CAS number 917391-29-8, is a compound of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of trifluoromethyl and nitro groups, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 367.30 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.30 g/mol |

| CAS Number | 917391-29-8 |

| Purity | ≥ 95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl and nitro substituents often exhibit antimicrobial activity. A study evaluated the antibacterial effects of various imidazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound's structural similarity to other known anticancer agents has led to investigations into its cytotoxic effects. In vitro studies demonstrated that it induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at 15 µM for MCF-7 and 20 µM for HeLa cells, indicating significant cytotoxic potential.

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleic acid synthesis. Specifically, it has been shown to inhibit thymidylate synthase, which is crucial for DNA replication in rapidly dividing cells. This inhibition leads to a decrease in nucleotide availability, ultimately triggering apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled trial, researchers tested the antimicrobial efficacy of various imidazole derivatives against multi-drug resistant strains. The study highlighted that this compound exhibited superior activity compared to standard antibiotics like ampicillin and ciprofloxacin.

Case Study 2: Cytotoxicity in Cancer Research

A recent publication focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. Results indicated that the compound effectively arrested the cell cycle at the G2/M phase, leading to increased apoptosis rates.

Q & A

Q. Answer :

- Stability : The nitro and trifluoromethyl groups enhance thermal stability (TGA shows decomposition >200°C) but increase susceptibility to nucleophilic attack at the imidazole C2 position .

- Reactivity : Nitro groups facilitate electrophilic substitution at specific positions, while CF₃ reduces solubility in polar solvents (logP ~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.